molecular formula C8H9ClN2O4S B14365383 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide CAS No. 94514-68-8

1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide

Cat. No.: B14365383
CAS No.: 94514-68-8
M. Wt: 264.69 g/mol
InChI Key: SWPAYMAIMYVHFV-UHFFFAOYSA-N
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Description

1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are compounds containing the sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-nitroaniline} + \text{chloromethanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: Formation of 1-Chloro-N-methyl-N-(3-aminophenyl)methanesulfonamide.

    Oxidation: Formation of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonic acid.

Scientific Research Applications

1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N-methyl-N-(4-nitrophenyl)methanesulfonamide
  • 1-Chloro-N-methyl-N-(2-nitrophenyl)methanesulfonamide
  • N-methyl-1-(4-nitrophenyl)methanesulfonamide

Uniqueness

1-Chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

94514-68-8

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

1-chloro-N-methyl-N-(3-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C8H9ClN2O4S/c1-10(16(14,15)6-9)7-3-2-4-8(5-7)11(12)13/h2-5H,6H2,1H3

InChI Key

SWPAYMAIMYVHFV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)CCl

Origin of Product

United States

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